3-methoxy-1-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide
カタログ番号:
B2811486
CAS番号:
2034246-64-3
分子量:
330.388
InChIキー:
KWQSNUNJECYDHD-JOCQHMNTSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
3-Methoxy-1-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule belonging to the pyrazole-4-carboxamide class, designed for advanced pharmacological and biochemical research. Compounds with this core structure are frequently investigated for their potential to modulate key enzymatic pathways. For instance, research into analogous pyrazole carboxamide structures has identified potent inhibitors of targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response . Other pyrazole-based molecules have been optimized as highly selective kinase inhibitors, demonstrating the versatility of this chemotype in drug discovery efforts for various disease areas . The specific stereochemistry of the (1r,4r)-cyclohexyl linker in this molecule is a critical feature often employed to rigidify structure and explore specific three-dimensional interactions with biological targets. This product is intended for use in hit-to-lead optimization, mechanism of action studies, and other in vitro assays to further characterize its properties and research value. It is supplied for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.
特性
IUPAC Name |
3-methoxy-1-methyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-21-11-14(17(20-21)23-2)16(22)19-12-6-8-13(9-7-12)24-15-5-3-4-10-18-15/h3-5,10-13H,6-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQSNUNJECYDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Cyclohexyl Derivatives with Piperazine Substituents
Example Compounds :
- tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)
- tert-Butyl 4-((1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (285)
Key Differences :
- Substituents: These compounds feature dibenzylamino and piperazine groups on the cyclohexyl ring, contrasting with the pyridinyloxy group in the target compound.
- Synthesis : Reduction steps using LiAlH4 are employed to generate secondary amines (e.g., compounds 286 and 287) .
- Biological Implications : Piperazine derivatives often exhibit enhanced solubility and bioavailability due to their basic nitrogen atoms, whereas the pyridinyloxy group in the target compound may prioritize hydrogen-bonding interactions over solubility .
Pyrazole Carboxamide Derivatives with Chlorophenyl Substituents
Example Compound :
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
Key Differences :
- Substituents : This compound has multiple chlorophenyl groups and a pyridylmethyl linker, differing from the methoxy-methyl-pyrazole and pyridinyloxy-cyclohexyl groups in the target compound.
- The methoxy group in the target compound may improve aqueous solubility .
- Structural Rigidity : The absence of a cyclohexyl ring in this derivative reduces conformational constraints compared to the target compound .
Pyrazole-Tetrazole-Coumarin Hybrids
Example Compounds :
- 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
- 1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)
Key Differences :
- Complexity: These hybrids incorporate fused tetrazole, coumarin, and pyrimidinone moieties, resulting in higher molecular weights (>500 g/mol) compared to the target compound (MW ~374 g/mol).
- Pharmacokinetics : Increased complexity may reduce oral bioavailability due to poor absorption or metabolic instability. The target compound’s simpler structure likely offers advantages in drug-likeness .
Pyridobpyridine-Pyrazole Carboxamides
Example Compound :
- N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Key Differences :
Q & A
Q. Critical Conditions :
- Temperature control (e.g., 50–80°C for coupling reactions) to prevent decomposition .
- Solvent choice (e.g., DMF or THF) to enhance reaction efficiency and purity .
- Purification via column chromatography or recrystallization to isolate the final product (>95% purity) .
Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry of the pyrazole ring and substituent positions (e.g., methoxy group at C3, cyclohexyl linkage) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% target compound) .
- Mass Spectrometry (LCMS) : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z ~387) and detect trace impurities .
Advanced: How does the stereochemistry of the (1r,4r)-cyclohexyl group influence target binding and bioactivity?
The trans-1,4-cyclohexyl configuration optimizes spatial alignment for interactions with hydrophobic pockets in biological targets (e.g., kinases or GPCRs). Computational docking studies suggest:
- The pyridinyloxy group forms hydrogen bonds with conserved residues (e.g., Lys or Asp in kinase ATP-binding sites) .
- Steric hindrance from the methyl group at N1 restricts rotational freedom, enhancing binding specificity .
Experimental Validation : - Comparative assays using diastereomeric analogs show a 10-fold difference in IC50 values, confirming stereochemical impact .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?
- Standardized Assay Conditions : Control variables such as ATP concentration (for kinase assays) or cell passage number (in vitro models) to minimize variability .
- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-experimental variability .
Basic: What are common synthetic impurities, and how are they mitigated?
- Byproducts : Unreacted pyrazole intermediates or hydrolyzed carboxamide derivatives.
- Mitigation Strategies :
Advanced: What computational and experimental approaches are synergistic for predicting off-target effects?
- Molecular Dynamics (MD) Simulations : Predict binding to structurally related off-targets (e.g., cytochrome P450 isoforms) .
- Chemoproteomics : Use activity-based probes to map interactions in complex cellular lysates .
- Dose-Response Profiling : Evaluate selectivity across a panel of 100+ kinases or receptors to identify off-target hits .
Basic: How is the compound’s stability under physiological conditions evaluated?
- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Plasma Stability Assays : Exposure to human or rodent plasma to assess esterase-mediated hydrolysis .
- Light/Temperature Sensitivity : Accelerated stability testing (40°C/75% RH) per ICH guidelines .
Advanced: What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance oral bioavailability .
- Lipophilicity Adjustment : Introduce fluorine atoms or methyl groups to modulate logP values (target range: 2–4) .
- CYP Inhibition Screening : Prioritize analogs with low CYP3A4/2D6 inhibition to reduce drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
